molecular formula C14H16ClNO B2457120 N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide CAS No. 2411247-82-8

N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide

Cat. No. B2457120
CAS RN: 2411247-82-8
M. Wt: 249.74
InChI Key: MPIMURXWMYRRGC-UHFFFAOYSA-N
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Description

N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide, also known as ML351, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to have a high affinity for the protein S100A14, which plays a key role in cancer progression and metastasis.

Mechanism of Action

N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide exerts its therapeutic effects by binding to S100A14, a protein that is overexpressed in many types of cancer cells. S100A14 plays a key role in cancer progression and metastasis by promoting cell proliferation, migration, and invasion. By inhibiting the activity of S100A14, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide can effectively suppress the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various pro-inflammatory cytokines. In addition, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been found to have a low toxicity profile, making it a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide is its high affinity for S100A14, which makes it a potent inhibitor of cancer cell growth and metastasis. In addition, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been found to have a low toxicity profile, making it a safe and effective therapeutic agent. However, one of the limitations of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective formulations for the administration of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide in vivo. In addition, further studies are needed to investigate the potential therapeutic applications of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, the development of more potent and selective inhibitors of S100A14 could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of various reagents and catalysts, such as palladium, copper, and triethylamine. The final product is purified by column chromatography or recrystallization. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[3-(2-chloro-6-methylphenyl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-3-6-14(17)16-10-5-8-12-11(2)7-4-9-13(12)15/h4,7,9H,5,8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIMURXWMYRRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC1=C(C=CC=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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